molecular formula C19H19NOSi B15169211 Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- CAS No. 646029-40-5

Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-

Cat. No.: B15169211
CAS No.: 646029-40-5
M. Wt: 305.4 g/mol
InChI Key: ZRPRSYMBENYMER-UHFFFAOYSA-N
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Description

Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- is a complex organic compound belonging to the class of isoindoloisoquinolines This compound is characterized by its unique structure, which includes a fused isoindole and isoquinoline ring system The presence of a trimethylsilyl group at the 12th position adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- typically involves a multi-step process. One efficient protocol involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. This reaction proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen onto the aldehyde . Another method involves the Rh(III)-catalyzed oxidative annulation of isoquinolones with diazoketoesters, followed by an in situ deacylation reaction .

Industrial Production Methods

While specific industrial production methods for Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Rh(III) catalysts, diazoketoesters, and oxidizing agents like palladium complexes . Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations.

Major Products

The major products formed from these reactions include various derivatives of isoindoloisoquinolines, such as isoindoloisoquinoline-5,7-diones and other functionalized isoindoloisoquinolines .

Mechanism of Action

The mechanism of action of Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- involves its interaction with molecular targets such as topoisomerase I. The compound inhibits the enzyme’s activity, leading to the stabilization of the DNA-topoisomerase complex and preventing DNA replication . This mechanism is similar to that of other topoisomerase inhibitors used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trimethylsilyl group in Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)- imparts unique chemical properties, such as increased lipophilicity and stability. This makes it distinct from other isoindoloisoquinolines and enhances its potential for various applications.

Properties

CAS No.

646029-40-5

Molecular Formula

C19H19NOSi

Molecular Weight

305.4 g/mol

IUPAC Name

12-trimethylsilyl-7H-isoindolo[2,1-b]isoquinolin-5-one

InChI

InChI=1S/C19H19NOSi/c1-22(2,3)18-15-10-6-7-11-16(15)19(21)20-12-13-8-4-5-9-14(13)17(18)20/h4-11H,12H2,1-3H3

InChI Key

ZRPRSYMBENYMER-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C3=CC=CC=C3CN2C(=O)C4=CC=CC=C41

Origin of Product

United States

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